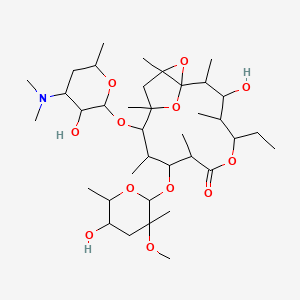
(8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide is a complex organic molecule known for its significant biological activity. It is commonly referred to as anhydroerythromycin A . This compound is a derivative of erythromycin, a well-known antibiotic used to treat various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anhydroerythromycin A involves multiple steps, starting from erythromycin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the dehydration process .
Industrial Production Methods
Industrial production of anhydroerythromycin A follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Anhydroerythromycin A: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Anhydroerythromycin A: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its effects on bacterial cells and potential as an antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Used in the development of new antibiotics and other pharmaceutical agents.
Wirkmechanismus
The mechanism of action of anhydroerythromycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively stops bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Vergleich Mit ähnlichen Verbindungen
Anhydroerythromycin A: is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Erythromycin: The parent compound, widely used as an antibiotic.
Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
These compounds share a similar macrolide structure but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
43179-91-5 |
|---|---|
Molekularformel |
C37H65NO12 |
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one |
InChI |
InChI=1S/C37H65NO12/c1-14-26-19(3)27(40)22(6)37-36(10,50-37)17-35(9,49-37)30(48-32-28(41)24(38(11)12)15-18(2)44-32)20(4)29(21(5)31(42)46-26)47-33-34(8,43-13)16-25(39)23(7)45-33/h18-30,32-33,39-41H,14-17H2,1-13H3 |
InChI-Schlüssel |
GVGMVYJQAPZKRR-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
Kanonische SMILES |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
Synonyme |
(8S,9S)-8,9-anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















